4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a derivative of benzene, featuring a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-methoxy-3-(trifluoromethyl)benzene. This can be achieved by reacting the starting material with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar sulfonylation reactions but with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the methoxy group.
4-Methoxybenzenesulfonyl chloride: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the methoxy group and has the trifluoromethyl group in a different position.
Uniqueness
4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-7-3-2-5(16(9,13)14)4-6(7)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNBCYIRTWOTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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